molecular formula C13H11NO3 B3059796 3-Amino-5-(3-hydroxyphenyl)benzoic acid CAS No. 1261960-83-1

3-Amino-5-(3-hydroxyphenyl)benzoic acid

Cat. No. B3059796
CAS RN: 1261960-83-1
M. Wt: 229.23
InChI Key: IOGGMZONUCAXAU-UHFFFAOYSA-N
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Description

3-Amino-5-(3-hydroxyphenyl)benzoic acid is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.139 . This compound is a biosynthetic precursor of the mC7N unit of ansamycin antibiotics .


Synthesis Analysis

The synthesis of 3-Amino-5-(3-hydroxyphenyl)benzoic acid involves a series of reactions resulting in the formation of 3-amino-5-hydroxybenzoic acid (AHBA), which is present in bacteria such as Amycolatopsis mediterranei and Streptomyces . The aminoshikimate pathway is involved in the formation of AHBA . Protodeboronation of alkyl boronic esters is also a part of the synthesis process .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-(3-hydroxyphenyl)benzoic acid consists of a single aromatic ring with a carboxyl group directly attached to the ring . The structure also includes an amino group and a hydroxyl group .


Physical And Chemical Properties Analysis

3-Amino-5-(3-hydroxyphenyl)benzoic acid has a density of 1.5±0.1 g/cm3 . It has a boiling point of 453.4±35.0 °C at 760 mmHg . The compound has a molar refractivity of 39.3±0.3 cm3 . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors .

Scientific Research Applications

Organic Synthesis and Catalysis

The compound’s functional groups enable diverse synthetic pathways and catalytic reactions:

Antioxidant Activity

The compound’s antioxidant potential is noteworthy:

Mechanism of Action

Biochemical Pathways

3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for a large group of natural products, including the family of naphthalenic and benzenic ansamycins, the unique saliniketals, and the family of mitomycins . This suggests that it plays a significant role in the biosynthesis of these natural products.

Action Environment

The environment can significantly influence the action, efficacy, and stability of 3-Amino-5-(3-hydroxyphenyl)benzoic acid. For instance, the compound is shipped at room temperature in the continental US, which may vary elsewhere . This suggests that temperature could potentially affect the stability of the compound.

properties

IUPAC Name

3-amino-5-(3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(15)7-8/h1-7,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGGMZONUCAXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688693
Record name 5-Amino-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(3-hydroxyphenyl)benzoic acid

CAS RN

1261960-83-1
Record name 5-Amino-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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